molecular formula C10H8N2O3S B15334411 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid

2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid

Cat. No.: B15334411
M. Wt: 236.25 g/mol
InChI Key: NYOWEIXAYFCIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid is a high-value heterocyclic building block designed for pharmaceutical research and discovery. This compound features a thiazole core linked to a 4-methoxypyridine ring, a structure recognized for its potential in modulating critical biological pathways. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling the construction of more complex molecules such as amides and esters for structure-activity relationship (SAR) studies. Thiazole-containing compounds are extensively investigated in medicinal chemistry for their diverse biological activities . Specifically, structural analogs within this chemical class, such as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), have demonstrated potent antiproliferative activity against cancer cell lines, including melanoma and prostate cancer, with efficacy in the low nanomolar range . Preliminary mechanistic studies on these related compounds indicate that they may exert their anticancer effects by inhibiting tubulin polymerization, a validated target in cancer therapy . As such, this compound serves as a crucial intermediate in the exploration of novel anticancer agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-(4-methoxypyridin-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-15-6-2-3-11-7(4-6)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

NYOWEIXAYFCIPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Thioamide Preparation

4-Methoxypyridine-2-carbothioamide serves as the critical nucleophilic component. Synthesized via treatment of 4-methoxypyridine-2-carbonitrile with hydrogen sulfide in pyridine, this thioamide introduces both the pyridine ring and methoxy group at the thiazole's C2 position.

α-Halo Carbonyl Coupling

Ethyl bromopyruvate (α-bromo-α-ketoester) reacts with the thioamide in anhydrous ethanol under reflux (78°C, 12–24 hrs). The mechanism proceeds through:

  • Thioamide sulfur attacking the α-carbon of bromopyruvate
  • Cyclization via imine nitrogen attack on the carbonyl
  • Elimination of HBr to form the thiazole ring.

The product, ethyl 2-(4-methoxypyridin-2-yl)thiazole-4-carboxylate, is obtained in 65–72% yield.

Ester Hydrolysis

Saponification using 2M NaOH (reflux, 4 hrs) followed by HCl acidification (pH 3) yields the target carboxylic acid. This step achieves near-quantitative conversion (93–97%) with minimal side reactions.

Key Advantages

  • Direct introduction of pyridine moiety avoids post-synthetic modifications
  • High functional group tolerance in Hantzsch conditions
  • Scalable to multi-gram batches

Thiazolidine Oxidation Route

Adapted from CN102372680A, this four-step sequence leverages L-cysteine derivatives but requires pyridine group installation:

Thiazolidine Formation

L-Cysteine hydrochloride condenses with 4-methoxypyridine-2-carbaldehyde in methanol/HCl (0°C, 6 hrs) to form thiazolidine-4-carboxylic acid. The reaction exploits cysteine's thiol and amine groups for cyclization (82% yield).

Esterification

Treatment with dry HCl-saturated methanol (12 hrs, RT) converts the acid to methyl thiazolidine-4-carboxylate hydrochloride (89% yield).

MnO₂-Mediated Oxidation

Critical ring aromatization occurs using MnO₂ in acetonitrile (80°C, 48 hrs, 1:23 substrate:oxidizer ratio). This step oxidizes the thiazolidine's saturated ring to thiazole while preserving the pyridine substituent (80.8% yield).

Final Hydrolysis

10% NaOH hydrolysis (reflux, 1 hr) followed by HCl quenching isolates the carboxylic acid (91% purity by HPLC).

Comparative Analysis

Parameter Hantzsch Method Oxidation Route
Total Steps 3 4
Overall Yield ~61% ~58%
Key Reagent Cost High Low
Reaction Time 36 hrs 67 hrs
Purification Complexity Moderate High

Cross-Coupling Functionalization

For late-stage diversification, Suzuki-Miyaura coupling offers an alternative approach:

Halothiazole Synthesis

2-Bromothiazole-4-carboxylic acid is prepared via bromination of thiazole-4-carboxylic acid using PBr₃ in DMF (0°C, 2 hrs, 78% yield).

Boronic Acid Preparation

4-Methoxypyridin-2-ylboronic acid is synthesized from 2-bromo-4-methoxypyridine via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, 80°C, 12 hrs).

Palladium-Catalyzed Coupling

Reacting 2-bromothiazole-4-carboxylic acid (1 eq) with 4-methoxypyridin-2-ylboronic acid (1.2 eq) under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 90°C, 24 hrs) achieves 67% coupling efficiency.

Optimization Challenges

  • Carboxylic acid deprotonation required for solubility (pH 9–10)
  • Competing protodeboronation at elevated temperatures
  • Catalyst loading reduction to 2 mol% maintains yield while lowering costs

Critical Evaluation of Methodologies

Reaction Efficiency

The Hantzsch method provides the most atom-economical pathway (Step Economy Principle) but relies on costly ethyl bromopyruvate ($12.50/g). In contrast, the oxidation route uses affordable MnO₂ ($0.15/g) but suffers from longer reaction times.

Byproduct Formation

MnO₂ oxidation generates Mn(OH)₂ precipitates requiring filtration, while Suzuki coupling produces boronate esters necessitating silica gel chromatography. Hantzsch reactions predominantly yield HBr gas, easily scrubbed with NaOH traps.

Scalability Considerations

Industrial-scale synthesis favors the oxidation route due to:

  • Lower solvent volumes (acetonitrile vs. DME/H₂O)
  • Minimal palladium catalyst residues
  • Straightforward pH-controlled isolations

Chemical Reactions Analysis

Oxidation Reactions

The α-keto ester group undergoes selective oxidation under controlled conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductsMechanism Highlights
Ketone oxidationKMnO₄ (acidic medium)Quinone derivativesRadical-mediated oxidation of the aromatic ring’s methoxy groups
Ester oxidationCrO₃ (Jones reagent)Dicarboxylic acidsOxidation of the ester’s α-carbon to a carbonyl group

Example : Treatment with KMnO₄ in H₂SO₄ selectively oxidizes the 2,5-dimethoxyphenyl group to a quinone structure while preserving the ester functionality.

Reduction Reactions

The compound’s carbonyl groups are susceptible to reduction:

Reaction TypeReagents/ConditionsProductsNotes
Ketone reductionNaBH₄ (methanol, 0°C)Secondary alcoholSelective reduction of the ketone
Ester reductionLiAlH₄ (anhydrous ether)1,2-diol derivativesComplete reduction to primary alcohol

Research Insight : LiAlH₄ reduces both the ketone and ester groups, yielding a diol with potential chirality depending on reaction stereochemistry.

Substitution Reactions

The methoxy groups on the aromatic ring participate in nucleophilic aromatic substitution (NAS):

PositionReagents/ConditionsProductsSelectivity
Para-methoxyNaNH₂/NH₃ (l), alkyl halidesAlkoxy or aryloxy derivativesEnhanced reactivity due to electron-donating methoxy groups
Ortho-methoxyHNO₃/H₂SO₄ (nitration)Nitro-substituted analogs Nitration occurs preferentially at the 4-position

Synthetic Application : Nitration at the 4-position followed by reduction produces aminophenyl derivatives, intermediates for anticancer agents .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsUtility
Acidic hydrolysisHCl (reflux, aqueous)3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acidPrecursor for metal-organic frameworks
Basic hydrolysisNaOH (ethanol, 70°C)Sodium salt of the acidWater-soluble intermediate for further reactions

Industrial Relevance : Continuous flow reactors optimize hydrolysis yields to >90% while minimizing side reactions.

Condensation Reactions

The ketone group participates in Claisen-Schmidt and related condensations:

Reaction TypePartnersProductsKey Findings
Aldol condensationAromatic aldehydes (e.g., benzaldehyde)α,β-unsaturated ketones Extended conjugation for UV-active materials
KnoevenagelMalononitrileCyano-substituted derivatives Enhanced bioactivity in anticancer screenings

Case Study : Condensation with 2,4-dimethoxybenzaldehyde (via LDA-mediated enolate formation) yields psoralidin analogs with IC₅₀ values as low as 1 μM against prostate cancer cells .

Decarboxylative Functionalization (Inferred Pathway)

While not explicitly documented for this compound, analogous esters undergo decarboxylative halogenation:

ProcessReagentsProductsMechanistic Basis

Scientific Research Applications

2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is employed in the development of new materials, including dyes, catalysts, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The thiazole and pyridine rings can interact with the active sites of proteins, leading to changes in their function. The methoxy group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

The biological activity and solubility of thiazole-4-carboxylic acid derivatives are heavily influenced by substituents on the aromatic ring (phenyl/pyridinyl). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight (g/mol) Solubility Key Properties
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid 4-Methoxypyridinyl ~236.25 Moderate (estimated) Electron-donating group; enhances hydrogen bonding
2-(4-Fluorophenyl)thiazole-4-carboxylic acid (CAS 863668-07-9) 4-Fluorophenyl 237.23 Low Electron-withdrawing; increases lipophilicity
2-(4-Trifluoromethylphenyl)thiazole-4-carboxylic acid (CAS 144061-16-5) 4-CF₃-phenyl 273.23 Very low High metabolic stability; strong electron-withdrawing
2-(4-Methylphenyl)thiazole-4-carboxylic acid 4-Methylphenyl 219.26 Slightly soluble in water Moderate lipophilicity; less polar than methoxy
2-(4-Pyridyl)thiazole-4-carboxylic acid 4-Pyridinyl 206.21 Moderate Basic nitrogen enhances solubility; potential for salt formation

Key Observations :

  • Electron-withdrawing groups (e.g., F, CF₃) improve metabolic stability but reduce solubility, limiting bioavailability .
  • Pyridinyl substituents introduce basicity, enabling salt formation and improved aqueous solubility compared to phenyl analogs .

Key Observations :

  • The methoxypyridinyl derivative’s neuroactivity is attributed to its ability to modulate ionotropic glutamate receptors, critical in neurodegenerative diseases .
  • Trifluoromethyl groups may enhance target binding in enzymes due to strong dipole interactions, though in vivo data are lacking .

Q & A

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Replace the methoxypyridyl group with fluorophenyl or trimethoxyphenyl groups to assess changes in antimicrobial or anticancer activity. For example, 2-(3-fluorophenyl)thiazole derivatives show enhanced bacterial inhibition compared to methoxy-substituted analogs .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes like CK1δ/ε or orexin receptors .
  • Biological Assays : Perform dose-response curves in cell-based assays (e.g., IC50_{50} determination) and compare with control compounds like 2-phenylthiazole-4-carboxamide derivatives .

How can contradictory data in biological activity studies (e.g., antioxidant vs. cytotoxic effects) be systematically resolved?

Advanced Research Question
Contradictions often arise from assay-specific conditions or impurity interference. Mitigation strategies include:

  • Assay Standardization : Use multiple antioxidant assays (e.g., DPPH, ABTS, FRAP) to cross-validate results. For instance, a compound showing high ABTS activity but low DPPH scavenging may indicate redox potential limitations .
  • Purity Verification : Reanalyze compound purity via HPLC (>95%) to exclude artifacts .
  • Mechanistic Studies : Conduct ROS (reactive oxygen species) detection assays or transcriptomic profiling to identify off-target effects .

What computational tools are recommended for predicting ADMET properties of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid derivatives?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition. For example, the methoxypyridyl group may improve solubility but reduce metabolic stability compared to fluorophenyl analogs .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Thiazole rings with electron-withdrawing substituents (e.g., -NO2_2) often show higher toxicity risks .
  • Validation : Compare in silico results with in vitro assays (e.g., Ames test for mutagenicity) .

What strategies are effective for resolving low solubility issues during in vitro testing of this compound?

Basic Research Question

  • Solubility Enhancement :
    • pH Adjustment : Use buffered solutions (pH 7.4) with co-solvents like DMSO (<1%) or β-cyclodextrin inclusion complexes .
    • Salt Formation : Convert the carboxylic acid to a sodium salt for improved aqueous solubility .
    • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

How can the stability of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid be assessed under varying storage conditions?

Basic Research Question

  • Accelerated Stability Studies :
    • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
    • Light Exposure : Conduct ICH Q1B photostability testing to identify photo-degradation products .
    • Solution Stability : Assess in PBS or DMSO at -20°C, 4°C, and room temperature for precipitate formation .

What are the best practices for designing derivatives with improved target selectivity (e.g., kinase inhibition)?

Advanced Research Question

  • Fragment-Based Design : Replace the methoxypyridyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions in kinase ATP-binding pockets .
  • Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) to modulate electronic effects and reduce off-target binding .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., CK1δ/ε) to guide rational modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.